molecular formula C29H29N3O5 B2795357 N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894554-92-8

N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2795357
CAS No.: 894554-92-8
M. Wt: 499.567
InChI Key: HEXZAUIWCDLCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Co-crystals and Salt Formation

N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide and similar compounds exhibit interesting behavior in forming co-crystals and salts with various molecules. For instance, structural studies have revealed that certain quinoline derivatives with an amide bond form co-crystals with aromatic diols, displaying unique structural arrangements. These formations are intriguing for their symmetry and molecular interactions, as seen in the crystal structure of their perchloric acid salt. Such compounds' ability to engage in co-crystal formation is indicative of their potential utility in material science and pharmaceutical formulation, as co-crystals can modify physical properties like solubility and stability without altering the molecular structure of the active pharmaceutical ingredient (Karmakar et al., 2009) (Kalita & Baruah, 2010).

Crystallographic Insights

Further, a detailed investigation into the crystal structure and properties of related compounds offers valuable insights into the behavior of these molecules under different conditions. For instance, certain quinoline-based amides reveal different properties when interacting with various acids, leading to the formation of gels or crystalline solids. These studies not only deepen our understanding of the structural aspects of these compounds but also highlight their potential applications in designing materials with specific desirable properties (Karmakar et al., 2007).

Antimalarial Activity and Structure-Activity Relationships

Beyond structural studies, some derivatives of quinoline have demonstrated significant biological activities. For instance, certain derivatives have been explored for their antimalarial activity. These studies not only provide valuable insights into the potential therapeutic applications of these compounds but also contribute to our understanding of the structure-activity relationships, which are crucial for the rational design of new drugs with enhanced efficacy and reduced side effects (Werbel et al., 1986).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-35-24-10-8-23(9-11-24)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-6-4-19(2)5-7-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXZAUIWCDLCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.